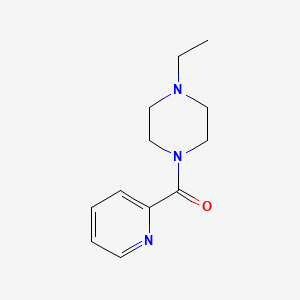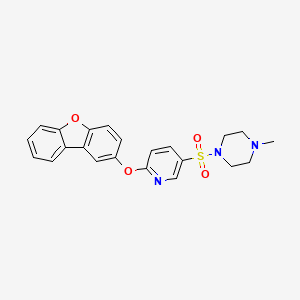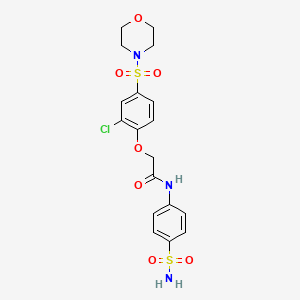
(4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone, also known as EPM, is a chemical compound that has been studied for its potential therapeutic applications. EPM has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
Aplicaciones Científicas De Investigación
(4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential as an anti-cancer agent.
Mecanismo De Acción
The exact mechanism of action of (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone may increase the levels of acetylcholine in the brain, which could improve cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone has a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which could improve cognitive function and memory. It has also been shown to have antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of neurological disorders and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several future directions for research on (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone. One area of interest is its potential as a treatment for Alzheimer's disease and other neurological disorders. Further studies are needed to better understand its mechanism of action and to determine its efficacy in animal models and clinical trials. Another area of interest is its potential as an anti-cancer agent. Studies have shown that (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone has anti-tumor activity in vitro, but more research is needed to determine its efficacy in vivo. Additionally, studies could investigate the potential of (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Métodos De Síntesis
The synthesis of (4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone involves the reaction of 4-ethylpiperazine with 2-chloronicotinoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Propiedades
IUPAC Name |
(4-ethylpiperazin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-14-7-9-15(10-8-14)12(16)11-5-3-4-6-13-11/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVPHLPRMGSTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylpiperazin-1-yl)-pyridin-2-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)
![3-(2-fluorophenyl)-1-methyl-N-(2-methylcyclohexyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478331.png)
![4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B7478339.png)
![N-(4-ethylbenzyl)-11-oxo-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B7478346.png)
![5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B7478353.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-quinazolin-4-yloxyacetamide](/img/structure/B7478360.png)

![2-[[2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7478387.png)
![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B7478392.png)
![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-1H-indole-2-carboxamide](/img/structure/B7478400.png)
![N-[2-(4-chlorophenyl)ethyl]-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478409.png)
